molecular formula C7H4I2O B098778 3,5-Diiodobenzaldehyde CAS No. 17352-25-9

3,5-Diiodobenzaldehyde

Cat. No.: B098778
CAS No.: 17352-25-9
M. Wt: 357.91 g/mol
InChI Key: WBPOINHGBSDFDZ-UHFFFAOYSA-N
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Description

3,5-Diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O It is characterized by the presence of two iodine atoms attached to the benzene ring at the 3 and 5 positions, and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of benzaldehyde derivatives. For instance, starting with 3,5-diiodotoluene, the methyl group can be oxidized to an aldehyde using reagents such as chromium trioxide (CrO3) in acetic acid. Another method involves the direct iodination of benzaldehyde using iodine and an oxidizing agent like nitric acid under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of this compound typically involves the iodination of benzaldehyde in the presence of a catalyst. This process ensures high yield and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace iodine atoms with azide groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 3,5-Diiodobenzoic acid.

    Reduction: 3,5-Diiodobenzyl alcohol.

    Substitution: 3,5-Diazidobenzaldehyde.

Scientific Research Applications

3,5-Diiodobenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: Research has explored its potential in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-diiodobenzaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atoms can undergo substitution reactions. These properties make it a versatile building block in organic synthesis. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    3,5-Dibromobenzaldehyde: Similar structure but with bromine atoms instead of iodine. It is less reactive due to the smaller size and lower polarizability of bromine.

    3,5-Dichlorobenzaldehyde: Contains chlorine atoms, which are even less reactive than bromine and iodine, making it less suitable for certain types of chemical reactions.

    3,5-Difluorobenzaldehyde: Fluorine atoms are highly electronegative and small, leading to different reactivity patterns compared to iodine.

Uniqueness: 3,5-Diiodobenzaldehyde is unique due to the large size and high polarizability of iodine atoms, which enhance its reactivity in substitution reactions. This makes it particularly useful in the synthesis of complex organic molecules where such reactivity is advantageous .

Properties

IUPAC Name

3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPOINHGBSDFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437067
Record name 3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-25-9
Record name 3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 1,3,5-triiodobenzene (7.5 G, 16.4 mM) in 72 mL of ether at -78° was added n-butyllithium 7.2 mL; 18 mM). After 15 minutes of stirring, 2.8 mL (36 mM) of N,N-dimethylformamide was added dropwise and the reaction mixture was stirred overnight. After diluting with 100 mL of ethyl acetate, the reaction mixture was washed with 3×50 mL of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent removal gave a crude product, which was chromatographed on silica gel (application in minimum amount of CH2Cl2 ; and elution with 1:9 EtOAc:hexane) to yield 1.3 G of the desired aldehyde as cream colored solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
7.2 mL
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reactant
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Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3,5-Diiodobenzaldehyde be used as a building block for molecules with potential biological activity?

A1: Yes, this compound serves as a valuable precursor in synthesizing various compounds, including hydrazide-hydrazones. These derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them relevant in Alzheimer's disease research []. The iodine atoms in the structure can be further utilized for potential radiolabeling, which is valuable for imaging and diagnostic applications.

Q2: How does the structure of this compound-derived hydrazide-hydrazones influence their interaction with cholinesterases?

A2: Studies using molecular docking simulations have revealed that these hydrazide-hydrazones bind to the active site of cholinesterases through non-covalent interactions []. The specific positions of the iodine atoms, as well as other substituents on the benzene ring, were found to impact the inhibitory potency against AChE and BuChE. This suggests that modifications to the this compound scaffold can be strategically employed to fine-tune the selectivity and potency of the resulting inhibitors.

Q3: Has this compound been implicated in any unexpected chemical reactions?

A3: Interestingly, this compound has been observed to undergo an unusual transformation when reacted with specific titanium alkoxides []. Instead of a simple substitution reaction, a reduction of the aldehyde group to a diol was observed, resulting in the formation of a titanium complex with the diol acting as a bidentate ligand. This unexpected reactivity highlights the importance of considering potential side reactions and the influence of reaction conditions when employing this compound in synthetic schemes.

Q4: Can the crystal structure of compounds containing this compound provide insights into their properties?

A4: Absolutely. Analysis of the crystal structure of a this compound derivative, specifically 3-chloro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide methanol solvate, revealed key structural features []. The presence of intramolecular and intermolecular hydrogen bonds influences the molecule's conformation and its interactions within the crystal lattice. This information is valuable for understanding physicochemical properties like solubility and stability, which are crucial for drug development.

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